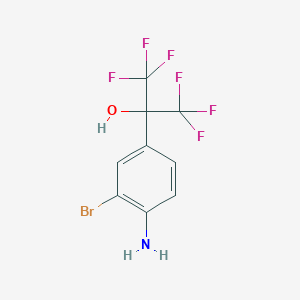

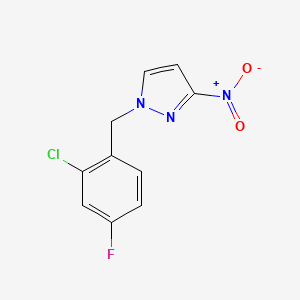

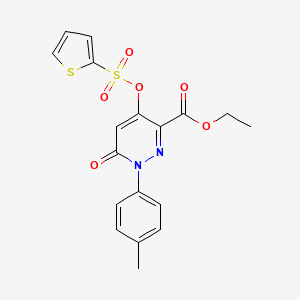

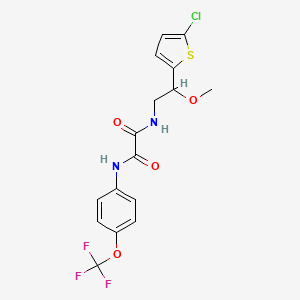

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar oxalamide compounds involves novel synthetic approaches. For instance, Mamedov et al. (2016) developed a one-pot synthetic method to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, offering a high-yielding and operationally simple methodology for producing oxalamides and their derivatives (Mamedov et al., 2016).

Molecular Structure Analysis

Structural analysis of oxalamide compounds, like the one by Chang Wang et al. (2016), shows how molecular structures can be determined, revealing the geometric orientation of oxalamide units and their substituents. They examined N,N′-bis(substituted)oxamide compounds, highlighting the spatial relationships within these molecules (Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of oxalamide derivatives are highlighted by the work of Aziz‐ur‐Rehman et al. (2016), who synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, demonstrating their potential as lipoxygenase inhibitors. This research underscores the versatility of oxalamide derivatives in chemical synthesis and their biological activity potential (Aziz‐ur‐Rehman et al., 2016).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as those conducted by Pimenova et al. (2003), provide insights into the behavior of these molecules under various conditions. Their research into the synthesis and reactions of fluorinated phenyl derivatives gives valuable information on the stability and reactivity of these compounds (Pimenova et al., 2003).

Chemical Properties Analysis

The chemical properties of oxalamide and its derivatives, including their interaction with biological molecules, are of significant interest. Xiao-Wen Li et al. (2012) synthesized binuclear copper(II) complexes bridged by oxalamide ligands, demonstrating their DNA-binding properties and cytotoxic activities against cancer cells. This study illustrates the potential applications of oxalamide derivatives in medicinal chemistry and biochemistry (Li et al., 2012).

科学的研究の応用

Synthesis and Characterization

- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is high yielding and provides a useful formula for both anthranilic acid derivatives and oxalamides, suggesting potential pathways for synthesizing related compounds (Mamedov et al., 2016).

Potential Anticancer Activity

- Compounds structurally similar to the query molecule, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers with activity against several cancer cell lines. This indicates potential research directions into anticancer applications (Zhang et al., 2005).

Optoelectronic Properties

- The study of N-octylphenothiazine malononitriles with various substituents reveals insights into the optoelectronic properties of compounds with similar structural features. These compounds exhibit high thermal stability and significant red-shifts in photoluminescence, suggesting their potential in electronic and photonic applications (Slodek et al., 2021).

Catalytic Applications

- Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This showcases the potential catalytic roles of similar oxalamide compounds in synthetic chemistry (De et al., 2017).

特性

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O4S/c1-25-11(12-6-7-13(17)27-12)8-21-14(23)15(24)22-9-2-4-10(5-3-9)26-16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAIJYVVFICAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

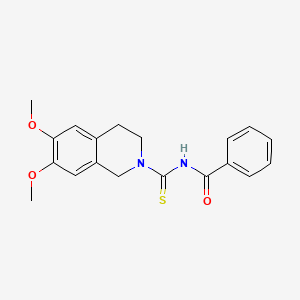

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)